molecular formula C19H21BrFN3O6S B14904918 tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate

tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate

Cat. No.: B14904918
M. Wt: 518.4 g/mol
InChI Key: DVCLPCIUOHZEFO-OAHLLOKOSA-N
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Description

tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromofluorophenyl moiety, and a nitrophenylsulfonamido group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including tert-butyl carbamate, 3-bromo-5-fluoroaniline, and 2-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with 3-bromo-5-fluoroaniline. The resulting intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form the final product.

    Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity. .

Chemical Reactions Analysis

tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenylsulfonamido group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromofluorophenyl moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. .

Scientific Research Applications

tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the synthesis of advanced materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. .

Comparison with Similar Compounds

tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications.

Properties

Molecular Formula

C19H21BrFN3O6S

Molecular Weight

518.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-[(2-nitrophenyl)sulfonylamino]ethyl]carbamate

InChI

InChI=1S/C19H21BrFN3O6S/c1-19(2,3)30-18(25)23-15(12-8-13(20)10-14(21)9-12)11-22-31(28,29)17-7-5-4-6-16(17)24(26)27/h4-10,15,22H,11H2,1-3H3,(H,23,25)/t15-/m1/s1

InChI Key

DVCLPCIUOHZEFO-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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